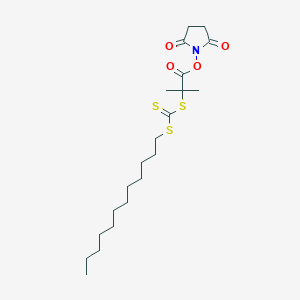

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of N-hydroxysuccinimide (NHS) esters, which are widely used in bioconjugation techniques. The presence of the dodecylthiocarbonothioylthio group imparts distinct characteristics that make it valuable for specific applications in chemistry, biology, and industry.

作用機序

Target of Action

It is known that this compound is used in the development of antibody-drug conjugates (adcs) . ADCs typically target specific antigens on the surface of cancer cells .

Mode of Action

This compound acts as a linker molecule in the formation of ADCs . It attaches a cytotoxic drug to an antibody, allowing the drug to be delivered directly to cells expressing the target antigen . The ADC binds to the antigen on the cell surface and is internalized, releasing the drug within the cell .

Biochemical Pathways

In the context of adcs, the drug payload delivered by the adc can interfere with various cellular processes, such as dna replication or tubulin polymerization, leading to cell death .

Pharmacokinetics

As part of an adc, the pharmacokinetics would be influenced by factors such as the properties of the antibody, the linker, and the drug, as well as the target antigen’s expression and internalization rates .

Result of Action

The result of the action of this compound, when used in an ADC, is the selective delivery of a cytotoxic drug to cells expressing a specific antigen. This leads to the death of the target cells while sparing healthy cells, thereby reducing systemic toxicity .

Action Environment

The efficacy and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These include the tumor microenvironment, the abundance and accessibility of the target antigen, and the presence of multidrug resistance proteins

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate typically involves the reaction of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:

- Dissolve 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid and N-hydroxysuccinimide in an anhydrous solvent such as dichloromethane.

- Add DCC to the reaction mixture to activate the carboxylic acid group.

- Stir the reaction mixture at room temperature for several hours.

- Filter the precipitated dicyclohexylurea byproduct and purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The NHS ester group is highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups. This reaction forms stable amide, thioester, or ester bonds.

Hydrolysis: In the presence of water, the NHS ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

Redox Reactions: The dodecylthiocarbonothioylthio group can participate in redox reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane, with nucleophiles like primary amines or thiols.

Hydrolysis: Occurs in aqueous environments or under acidic/basic conditions.

Redox Reactions: Involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Amides, Thioesters, and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.

科学的研究の応用

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate has a wide range of applications in scientific research:

Bioconjugation: Used to attach biomolecules such as peptides, proteins, and antibodies to various surfaces or other molecules, facilitating the study of biological interactions and the development of diagnostic tools.

Polymer Chemistry: Employed in the synthesis of functional polymers through post-polymerization modification, enhancing the properties of materials for specific applications.

Drug Delivery: Utilized in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy, improving the delivery and efficacy of cytotoxic agents.

Surface Modification: Applied in the functionalization of nanoparticles, microbeads, and other surfaces to improve their biocompatibility and functionality in biomedical applications.

類似化合物との比較

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)-2-methylpropionate can be compared with other NHS esters and thiocarbonothioylthio compounds:

N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB): Another NHS ester used for bioconjugation, but with a different spacer arm and reactivity profile.

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar to SPDB but with a shorter spacer arm, affecting the distance between conjugated molecules.

N-Succinimidyl 2-(Dodecylthiocarbonothioylthio)acetate: A related compound with a different carbon backbone, influencing its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of the NHS ester and dodecylthiocarbonothioylthio groups, providing distinct reactivity and applications in various fields.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO4S3/c1-4-5-6-7-8-9-10-11-12-13-16-28-20(27)29-21(2,3)19(25)26-22-17(23)14-15-18(22)24/h4-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWLQDYVQCZTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-9-(4-ethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2765595.png)

![N-(tert-butyl)-N'-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]urea](/img/structure/B2765601.png)

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine](/img/structure/B2765602.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2765603.png)

![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2765613.png)

![(2E)-3-(3-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B2765617.png)